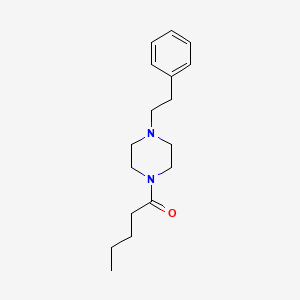
1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE typically involves the reaction of 4-phenethylpiperazine with a suitable pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE can be compared with other similar compounds, such as:
4-Phenethylpiperazine: A related compound with similar pharmacological properties.
1-(2-Methyl-2-(N-propionyl-p-phenylamino)ethyl)-4-phenethylpiperazine: Another derivative with potential therapeutic applications.
1-(4-(3,5-Di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: A compound with antioxidant and central nervous system activity.
Properties
IUPAC Name |
1-[4-(2-phenylethyl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-3-9-17(20)19-14-12-18(13-15-19)11-10-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQONDJOYZFQQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
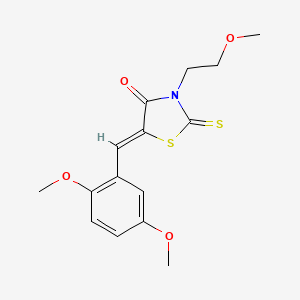
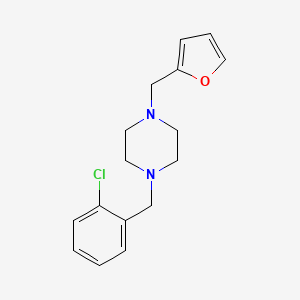
![3-(2,6-dichlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5250785.png)
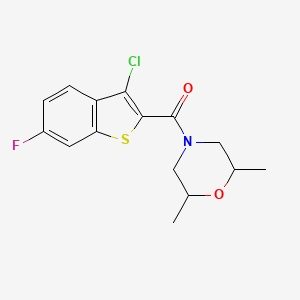
![(2E)-1-(3,4-dimethoxyphenyl)-3-[(4-ethoxyphenyl)amino]prop-2-en-1-one](/img/structure/B5250814.png)
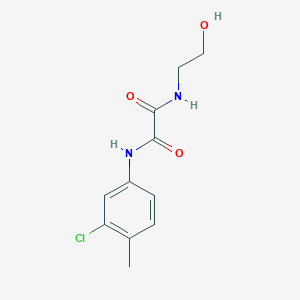
![5-(3-Ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-2-methoxyphenol](/img/structure/B5250824.png)
![2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide](/img/structure/B5250828.png)
![N-[2-(1-benzoylpiperidin-4-yl)pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B5250829.png)
![4-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde](/img/structure/B5250843.png)
![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-4-phenylbutanamide](/img/structure/B5250848.png)
![2-(2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B5250849.png)
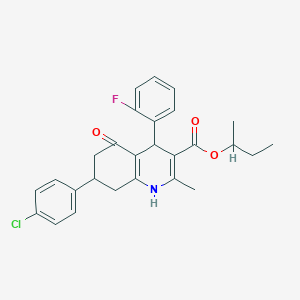
![[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B5250859.png)
